molecular formula C21H15ClN2O2S2 B10892423 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(4-chlorophenoxy)phenyl]acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(4-chlorophenoxy)phenyl]acetamide

Cat. No.: B10892423
M. Wt: 426.9 g/mol
InChI Key: PTBZYNRNRPOLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N~1~-[4-(4-chlorophenoxy)phenyl]acetamide is a complex organic compound that features a benzothiazole ring, a chlorophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N~1~-[4-(4-chlorophenoxy)phenyl]acetamide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Attachment of Sulfanyl Group: The benzothiazole ring is then reacted with a suitable thiolating agent to introduce the sulfanyl group.

    Formation of Chlorophenoxy Phenyl Acetamide: The chlorophenoxy phenyl acetamide moiety is synthesized separately through the reaction of 4-chlorophenol with 4-bromophenyl acetamide under basic conditions.

    Coupling Reaction: Finally, the benzothiazole derivative and the chlorophenoxy phenyl acetamide are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are typically employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Nitro, bromo, and sulfonic acid derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N~1~-[4-(4-chlorophenoxy)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N~1~-[4-(4-chlorophenoxy)phenyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **2-(1,3-Benzothiazol-2-ylsulfanyl)-N~1~-[4-(4-methoxyphenoxy)phenyl]acetamide
  • **2-(1,3-Benzothiazol-2-ylsulfanyl)-N~1~-[4-(4-fluorophenoxy)phenyl]acetamide

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N~1~-[4-(4-chlorophenoxy)phenyl]acetamide is unique due to the presence of the chlorophenoxy group, which can enhance its biological activity and chemical stability compared to its analogs with different substituents.

Properties

Molecular Formula

C21H15ClN2O2S2

Molecular Weight

426.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(4-chlorophenoxy)phenyl]acetamide

InChI

InChI=1S/C21H15ClN2O2S2/c22-14-5-9-16(10-6-14)26-17-11-7-15(8-12-17)23-20(25)13-27-21-24-18-3-1-2-4-19(18)28-21/h1-12H,13H2,(H,23,25)

InChI Key

PTBZYNRNRPOLIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.